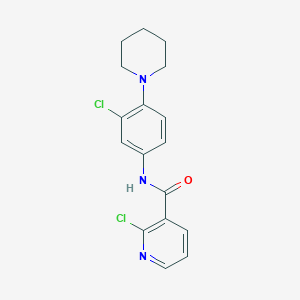
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide, also known as CCPPN, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, particularly in the areas of cancer treatment and drug development.
作用機序
The mechanism of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves the inhibition of several cellular pathways that are involved in cancer cell growth and survival. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have a variety of biochemical and physiological effects on cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce cell cycle arrest, inhibit cell migration and invasion, and reduce the production of reactive oxygen species (ROS) in cells. Additionally, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide. One potential area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in vivo. Additionally, further studies are needed to investigate the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, more research is needed to fully understand the mechanisms of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide and its potential interactions with other drugs and compounds.
合成法
The synthesis of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves several steps, including the reaction of 2-chloronicotinoyl chloride with 3-chloro-4-piperidin-1-yl aniline in the presence of a base, followed by the addition of a chlorinating agent. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide.
科学的研究の応用
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
分子式 |
C17H17Cl2N3O |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O/c18-14-11-12(6-7-15(14)22-9-2-1-3-10-22)21-17(23)13-5-4-8-20-16(13)19/h4-8,11H,1-3,9-10H2,(H,21,23) |
InChIキー |
VGCWTQGUDWVHSB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
正規SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
溶解性 |
2.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252570.png)
![N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B252581.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)
![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)


